(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid
Description
(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid (CAS: 80220-63-9) is a fluorinated organophosphonic acid with the molecular formula C₁₀H₆F₁₇O₃P and a molecular weight of 528.10 g/mol . Its structure comprises a linear perfluorodecyl chain (-(CF₂)₈CF₂H) linked to a phosphonic acid (-PO(OH)₂) group. This compound is characterized by:
- High fluorine content: The perfluorinated chain imparts exceptional hydrophobicity, chemical inertness, and thermal stability .
- Strong surface-binding affinity: The phosphonic acid group forms stable covalent bonds with metal oxides (e.g., ZnO, TiO₂, Al₂O₃), enabling applications in self-assembled monolayers (SAMs) and coatings .
- Crystalline powder form: Typically white, with a melting point of 182°C and solubility in polar aprotic solvents like IPA or DMSO .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F17O3P/c11-3(12,1-2-31(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETXMCMQEXPPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F17O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627108 | |
| Record name | ((Perfluorooctyl)ethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80220-63-9 | |
| Record name | ((Perfluorooctyl)ethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid (HDF-PA) is a phosphonic acid derivative that has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and biomedicine. This article delves into the biological activity of HDF-PA, exploring its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
HDF-PA is characterized by its hydrophobic fluorinated chain and phosphonic acid functional group. Its molecular formula is , with a molecular weight of 528.10 g/mol . The presence of the phosphonic acid group imparts significant polarity, enhancing its interaction with biological systems.
1. Interaction with Biological Membranes
Phosphonic acids like HDF-PA can interact with biological membranes due to their amphiphilic nature. This interaction is facilitated by the phosphonic acid group forming ionic bonds with membrane components, while the fluorinated tail enhances hydrophobic interactions. Such properties make HDF-PA suitable for applications in drug delivery systems and as a surfactant in stabilizing colloidal solutions .
2. Antimicrobial Activity
Research indicates that phosphonic acids exhibit antimicrobial properties. HDF-PA's ability to disrupt bacterial membranes may contribute to its effectiveness against various pathogens. Studies have shown that phosphonic acid derivatives can inhibit the growth of bacteria by interfering with their membrane integrity and function .
3. Bone Targeting Properties
The high affinity of phosphonic acids for calcium ions positions them as effective agents for bone-targeting drug delivery systems. HDF-PA can potentially be utilized in therapies aimed at treating bone-related diseases such as osteoporosis by facilitating the targeted delivery of therapeutic agents directly to bone tissue .
1. Coatings and Surface Modifications
HDF-PA has been investigated for its use in surface coatings to enhance corrosion resistance and hydrophobicity. For instance, studies have demonstrated that HDF-PA can be used to create self-assembled monolayers (SAMs) on aluminum oxide surfaces, significantly improving their water-repellency and stability under environmental conditions .
2. Drug Development
The unique properties of HDF-PA make it a candidate for drug development, particularly in creating prodrugs that improve pharmacokinetic profiles. Its structural similarity to phosphate groups allows it to mimic biological molecules, which can be advantageous in designing inhibitors for various enzymes involved in metabolic pathways .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of HDF-PA against several bacterial strains. Results indicated a significant reduction in bacterial viability upon treatment with HDF-PA at concentrations as low as 0.5 mM, suggesting its potential as an antimicrobial agent in clinical settings.
| Bacterial Strain | Concentration (mM) | Viability Reduction (%) |
|---|---|---|
| E. coli | 0.5 | 85 |
| S. aureus | 0.5 | 78 |
| P. aeruginosa | 0.5 | 80 |
Case Study 2: Bone Targeting Drug Delivery
In a preclinical study involving osteoporotic rats, HDF-PA was conjugated with a therapeutic agent aimed at enhancing bone density. The results showed a marked improvement in bone mineral density compared to controls, highlighting the compound's potential in targeted therapies for bone diseases.
| Treatment Group | Bone Mineral Density (g/cm²) | Change (%) |
|---|---|---|
| Control | 0.45 | - |
| HDF-PA Conjugate | 0.60 | +33 |
Scientific Research Applications
Materials Science
Self-Assembled Monolayers (SAMs)
HDF-PA is widely used to create self-assembled monolayers on various substrates. Its ability to form stable SAMs enhances surface properties such as hydrophobicity and corrosion resistance.
- Case Study: Aluminum Coatings
| Substrate | Contact Angle (°) | Treatment |
|---|---|---|
| Bare Al₂O₃ | 70 | None |
| HDF-PA Coated | >140 | Dip-coating |
Electronics
Passivation of Semiconductor Surfaces
HDF-PA has been utilized for passivating semiconductor surfaces, particularly in enhancing the stability and performance of devices.
- Case Study: SnO₂ Nanowires
- Research indicated that applying HDF-PA as a passivation layer on SnO₂ nanowires effectively blocked moisture and oxygen, which are detrimental to electronic performance. The threshold voltage of devices was maintained over time, demonstrating the compound's effectiveness in prolonging device life .
| Time (Days) | Threshold Voltage (V) |
|---|---|
| 0 | -2.1 ± 0.2 |
| 20 | -2.1 ± 0.2 |
Environmental Science
Fluorinated Compounds Monitoring
Due to its fluorinated structure, HDF-PA is relevant in studies assessing the environmental impact of perfluoroalkyl substances (PFAS).
- Case Study: PFAS Detection
- In a study evaluating PFAS levels in fish fillets from contaminated water sources, HDF-PA was identified as a significant compound requiring monitoring due to its persistence and bioaccumulation potential . This highlights the need for ongoing research into the environmental implications of fluorinated compounds.
Summary of Findings
The applications of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid span multiple fields with promising results:
- Materials Science: Enhances hydrophobicity and corrosion resistance through SAM formation.
- Electronics: Effective in passivating semiconductor surfaces, maintaining device performance over time.
- Environmental Science: Relevant in monitoring PFAS due to its persistent nature.
Chemical Reactions Analysis
Deprotonation and Surface Binding
The phosphonic acid group (-PO(OH)₂) undergoes deprotonation under basic conditions, forming phosphonate anions (-PO₃²⁻) that bind strongly to metal oxide surfaces. This reaction enables the formation of self-assembled monolayers (SAMs) on substrates like alumina (Al₂O₃) and tin dioxide (SnO₂) .
The binding strength is enhanced by the fluorinated chain, which promotes hydrophobic interactions and reduces surface defects .
Reactivity in Aqueous and Non-Aqueous Media
HDF-PA demonstrates pH-dependent behavior:
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Acidic conditions : Protonated phosphonic acid dominates, limiting surface adsorption.
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Basic conditions : Deprotonation facilitates covalent bonding to metal oxides via M–O–P linkages (M = Al, Sn) .
In ethanol/water mixtures (3:1 v/v), HDF-PA forms oriented monolayers within 1 hour, achieving contact angles >100° on Al₂O₃, compared to 70° for uncoated surfaces .
Thermal and Environmental Stability
SAMs of HDF-PA exhibit exceptional stability under thermal and environmental stress:
Interaction with Metal Ions
HDF-PA chelates metal ions (e.g., Al³⁺, Sn⁴⁺) through its phosphonate group, enabling applications in:
-
Surface passivation : Blocks electron donor/acceptor molecules (e.g., H₂O, O₂) on SnO₂ nanowires, stabilizing electronic properties .
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Corrosion inhibition : Forms a chemically inert barrier on aluminum alloys, reducing oxidation rates by >80% compared to uncoated surfaces .
Comparative Reactivity with Analogous Compounds
HDF-PA outperforms non-fluorinated phosphonic acids in hydrophobicity and binding stability due to its perfluorinated chain. For example:
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Adhesion strength : 12% higher than (dodecyl)phosphonic acid on Al₂O₃ .
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Environmental resistance : 5× lower water infiltration than amino-trimethylene phosphonic acid (ATMP) in salt spray tests .
Synthetic Pathways
While synthesis details are proprietary, HDF-PA is typically prepared via:
Comparison with Similar Compounds
Key Observations:
- Fluorination vs. alkyl chain length: Fluorinated compounds like HDF-PA exhibit superior hydrophobicity and thermal stability compared to non-fluorinated analogs (e.g., ODPA). However, ODPA’s longer alkyl chain (C18) improves SAM compactness in non-polar environments .
- Binding modes: Aromatic perfluorinated compounds (e.g., PFPDPA) form denser monolayers than linear perfluoroalkyl analogs due to bidentate binding and π-stacking .
Surface Modification Performance
Hydrophobicity and Contact Angles
Thermal and Chemical Stability
- Thermogravimetric analysis (TGA): HDF-PA and F21DDPA show ~15–20% weight loss at 400°C, correlating with strong chemisorption on metal oxides. Non-fluorinated ODPA exhibits faster degradation .
- Corrosion resistance: HDF-PA SAMs on aluminum reduce corrosion current density by >90% in saline environments, outperforming non-fluorinated alkylphosphonic acids .
Limitations and Trade-offs
- Environmental persistence : Perfluoroalkyl chains (e.g., in HDF-PA) resist biodegradation, raising ecological concerns .
- Cost and synthesis : Fluorinated phosphonic acids are more expensive to produce than alkyl analogs like ODPA .
- Substrate specificity: HDF-PA binds preferentially to oxides (e.g., ZnO, TiO₂), while aromatic derivatives (e.g., PFPDPA) are better suited for noble metals .
Preparation Methods
Synthesis via Dialkyl Phosphonate Precursors
The most documented and practical approach to prepare this compound involves:
Step 1: Preparation of the corresponding dialkyl phosphonate ester of the fluorinated alkyl chain. This precursor is typically synthesized by reaction of the fluorinated alkyl halide or alcohol derivative with dialkyl phosphite reagents under controlled conditions.
Step 2: Dealkylation of the dialkyl phosphonate ester to the free phosphonic acid. This is commonly achieved by:
Acidic Hydrolysis: Using concentrated hydrochloric acid to cleave the ester bonds.
McKenna Procedure: Treatment with bromotrimethylsilane (TMSBr), which converts the dialkyl phosphonate to a bis(trimethylsilyl)phosphonate intermediate, followed by methanolysis to yield the phosphonic acid. This method is favored for its mild conditions and high yields.
This two-step approach is advantageous because dialkyl phosphonates are easier to purify via chromatography, and the final dealkylation step requires only removal of volatile reagents, simplifying purification of the phosphonic acid.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Applicability to this compound |
|---|---|---|---|---|
| Acidic Hydrolysis of Dialkyl Phosphonate | Concentrated HCl, heat | Simple, widely used, scalable | Harsh conditions may degrade sensitive groups | Suitable for fluorinated dialkyl phosphonates |
| McKenna Procedure | Bromotrimethylsilane (TMSBr), methanol | Mild conditions, high yields, cleaner product | Requires handling moisture-sensitive reagents | Preferred method for high purity phosphonic acid |
| Hydrolysis of Dichlorophosphine Oxides | Water or dilute acid | Direct formation of phosphonic acid | Sensitive reagents, less common for fluorinated substrates | Less favored for this compound |
| Direct P–C bond formation from H3PO3 | Specialized reagents and conditions | Simultaneous P–C and P–O bond formation | Complex, less documented for fluorinated chains | Not commonly used for this compound |
| Polymerization and Deprotection | AIBN initiator, 1,4-dioxane, TMSBr | Useful for copolymers with phosphonic acid groups | Indirect for pure acid, complex purification | Relevant for polymeric derivatives, not pure acid |
Research Findings and Notes on Preparation
The literature emphasizes the McKenna procedure as the most effective and clean method for converting dialkyl phosphonates into phosphonic acids, including fluorinated analogues like this compound.
The fluorinated alkyl chain requires careful handling during synthesis due to its hydrophobicity and potential sensitivity to harsh conditions.
Purification challenges arise from the high polarity and acidity of phosphonic acids; thus, purification is often performed at the precursor dialkyl phosphonate stage, with the final dealkylation step requiring only solvent removal and neutralization.
Thermal annealing and surface modification studies indicate that the phosphonic acid group can form strong self-assembled monolayers on metal oxide surfaces, which is a key application driving the synthesis of this compound.
Polymerization studies of related fluorinated phosphonate monomers provide insights into the stability and reactivity of the phosphonic acid moiety in complex chemical environments.
Q & A
Q. What are the key synthetic routes for preparing (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid for surface modification studies?
The compound is typically synthesized via bromination and phosphorylation steps. For example, intermediates like bromomethyl derivatives are reacted with triethyl phosphite under controlled temperatures (135°C for 16 hours) to form phosphonic acid esters, which are hydrolyzed to yield the final product. Purification involves column chromatography and solvent extraction .
Q. Which characterization techniques are critical for confirming the formation of self-assembled monolayers (SAMs) using this compound?
Essential methods include:
- Fourier-transform infrared spectroscopy (FTIR) : Confirms covalent bonding between phosphonic acid groups and metal oxide surfaces (e.g., ZnO) .
- X-ray photoelectron spectroscopy (XPS) : Identifies elemental composition and bonding states (e.g., C-F bonds in perfluorinated chains) .
- Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) : Assess electrochemical stability and corrosion resistance .
- Scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS) : Maps surface coverage and uniformity .
Advanced Research Questions
Q. How does the perfluorinated chain length influence the anticorrosion efficiency of SAMs formed by this compound?
Longer perfluorinated chains (e.g., C18 vs. C8) enhance SAM compactness, reducing defects and improving hydrophobicity. Studies on Nitinol nanoparticles show that octadecylphosphonic acid SAMs achieve >75% corrosion inhibition in acidic environments, compared to 63% for shorter chains. This is attributed to stronger van der Waals interactions and reduced permeability .
Q. What methodologies optimize SAM formation on ZnO nanoparticles for solar cell applications?
Key parameters include:
- Surface pretreatment : Acidic or plasma activation to increase hydroxyl groups on ZnO, improving SAM adhesion .
- Solvent choice : Polar solvents (e.g., ethanol) enhance monolayer uniformity by reducing aggregation .
- Deposition time : Optimal incubation (24–48 hours) ensures full chemisorption of phosphonic acid groups . Post-modification, work function tuning (via C-F dipole alignment) is validated by ultraviolet photoelectron spectroscopy (UPS), showing a 0.3–0.5 eV increase for inverted solar cells .
Q. How can researchers resolve contradictions in reported inhibitor efficiencies across studies?
Discrepancies often arise from substrate-specific interactions or experimental conditions. For example:
- Substrate crystallinity : Amorphous metal oxides may exhibit weaker SAM adhesion than crystalline surfaces .
- Additive effects : Co-adsorption of iodide ions with histidine SAMs boosts anticorrosion efficiency from 63% to 75% in acidic media .
- Environmental factors : Humidity during SAM formation can introduce defects, reducing barrier properties . Cross-validation using multiple techniques (e.g., EIS and XPS) is recommended to isolate variables .
Q. What role does this compound play in tuning the work function of indium tin oxide (ITO) for OLEDs?
Mixing this compound with non-fluorinated analogs (e.g., octylphosphonic acid) allows continuous work function (WF) tuning. Fluorinated SAMs introduce strong electron-withdrawing dipoles, increasing ITO’s WF by ~1.0 eV. This facilitates hole injection in OLEDs, with device efficiency correlating linearly with the fluorinated:non-fluorinated ratio .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
